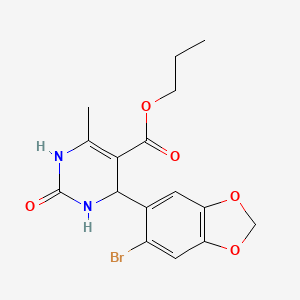
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been the subject of scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the activation of the 5-HT2A receptor. This results in the modulation of the activity of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The activation of the 5-HT2A receptor also leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Studies have suggested that (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine may also have neuroprotective effects, as it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, there are also several limitations to using (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments. It is a controlled substance and requires special permits for its use. Additionally, its potent hallucinogenic effects make it difficult to use in behavioral studies.
Direcciones Futuras
There are several future directions for the scientific research of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One area of research is the development of novel therapeutic agents based on its structure. Another area of research is the study of its effects on other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Additionally, there is a need for further research into its potential neuroprotective effects and its effects on brain plasticity. Finally, there is a need for more research into the safety and efficacy of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to 2,5-dimethoxyphenyl-2-amino-propane using a reducing agent such as sodium borohydride. Finally, the amine is coupled with 1,2,3,4-tetrahydro-1-naphthalenylamine using a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
Aplicaciones Científicas De Investigación
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been the subject of scientific research for its potential therapeutic applications. It has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have suggested that (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-14(11-17(12-16)22-2)13-20-19-9-5-7-15-6-3-4-8-18(15)19/h3-4,6,8,10-12,19-20H,5,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIECMJLJJMFKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4926790.png)
![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)

![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B4926815.png)
![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)


![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
